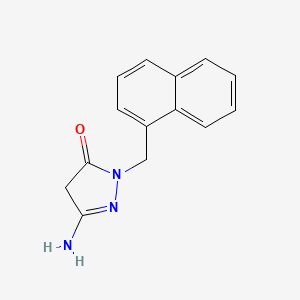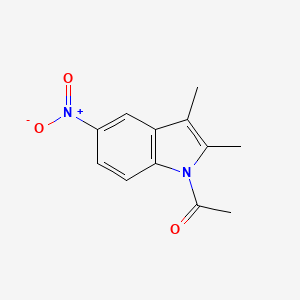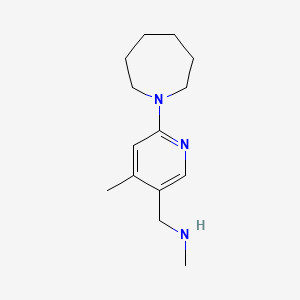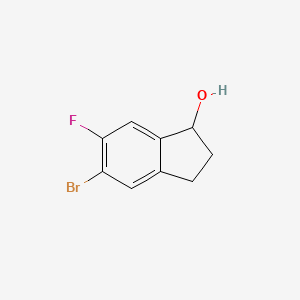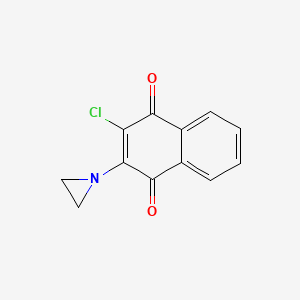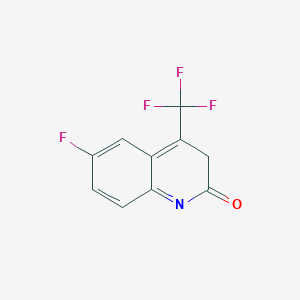
3-Cyano-6,7-dichlorochromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-6,7-dichlorochromone is a heterocyclic organic compound with the molecular formula C₁₀H₃Cl₂NO₂. It is characterized by the presence of a chromone core substituted with cyano and dichloro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6,7-dichlorochromone typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 6,7-dichlorochromone with cyanoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyano-6,7-dichlorochromone can undergo various chemical reactions, including:
Substitution Reactions: The cyano and dichloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromone core can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted chromones, while coupling reactions can produce complex biaryl compounds .
Aplicaciones Científicas De Investigación
3-Cyano-6,7-dichlorochromone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Cyano-6,7-dichlorochromone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyano and dichloro groups play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target .
Comparación Con Compuestos Similares
- 3-Cyano-6,7-dimethylchromone
- 3-Bromo-6-isopropylchromone
- 3-Bromo-6-tert-butylchromone
- 6,7-Dichlorochromone
Comparison: 3-Cyano-6,7-dichlorochromone is unique due to the presence of both cyano and dichloro groups, which confer distinct chemical properties and reactivityFor instance, the presence of the cyano group can enhance its ability to participate in nucleophilic substitution reactions, while the dichloro groups can influence its electronic properties and stability .
Propiedades
Número CAS |
288399-55-3 |
|---|---|
Fórmula molecular |
C10H3Cl2NO2 |
Peso molecular |
240.04 g/mol |
Nombre IUPAC |
6,7-dichloro-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2NO2/c11-7-1-6-9(2-8(7)12)15-4-5(3-13)10(6)14/h1-2,4H |
Clave InChI |
BWBXTNKDGXQQQX-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)OC=C(C2=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)



